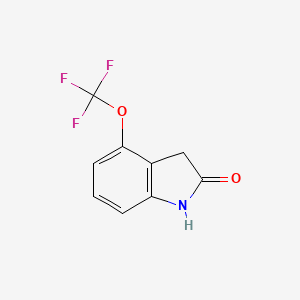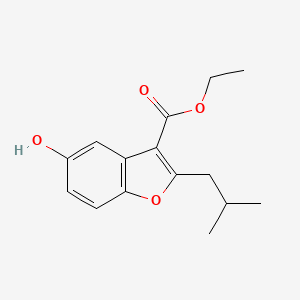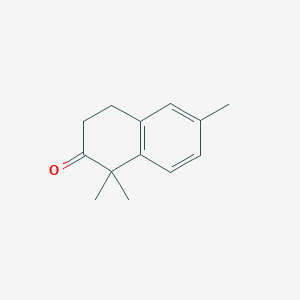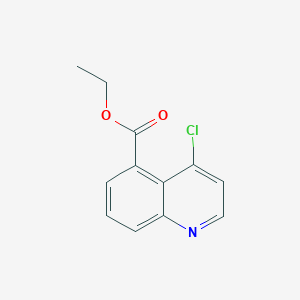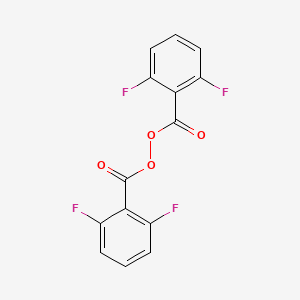
Bis(2,6-difluorobenzoyl) peroxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bis(2,6-difluorobenzoyl) peroxide is an organic peroxide compound with the molecular formula C14H6F4O4. It is a derivative of benzoyl peroxide, where the benzoyl groups are substituted with 2,6-difluorobenzoyl groups. This compound is known for its strong oxidizing properties and is used in various chemical reactions and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of bis(2,6-difluorobenzoyl) peroxide typically involves the reaction of 2,6-difluorobenzoyl chloride with hydrogen peroxide in the presence of a base. The reaction can be represented as follows:
2C7H3F2COCl+H2O2+2NaOH→C14H6F4O4+2NaCl+2H2O
The reaction is typically carried out at low temperatures to prevent decomposition of the peroxide product. The resulting this compound is then purified by recrystallization.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency in production.
化学反応の分析
Types of Reactions
Bis(2,6-difluorobenzoyl) peroxide undergoes various chemical reactions, including:
Oxidation: It acts as a strong oxidizing agent and can oxidize a wide range of organic compounds.
Reduction: Under certain conditions, it can be reduced to 2,6-difluorobenzoic acid.
Substitution: It can participate in substitution reactions where the peroxide group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common reagents include organic substrates such as alcohols and alkenes. The reaction is typically carried out at room temperature or slightly elevated temperatures.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under controlled conditions.
Substitution: Various nucleophiles can be used in substitution reactions, often in the presence of a catalyst.
Major Products Formed
Oxidation: The major products are often oxidized derivatives of the starting organic compounds.
Reduction: The primary product is 2,6-difluorobenzoic acid.
Substitution: The products depend on the nucleophile used in the reaction.
科学的研究の応用
Bis(2,6-difluorobenzoyl) peroxide has several applications in scientific research:
Chemistry: It is used as an initiator in polymerization reactions and as an oxidizing agent in organic synthesis.
Biology: It is studied for its potential use in biochemical assays and as a tool for studying oxidative stress in biological systems.
Medicine: Research is ongoing to explore its potential as an antimicrobial agent and its effects on cellular processes.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
作用機序
The mechanism of action of bis(2,6-difluorobenzoyl) peroxide involves the cleavage of the peroxide bond to form free radicals. These radicals can initiate various chemical reactions, including polymerization and oxidation. The molecular targets and pathways involved depend on the specific reaction and the substrates used.
類似化合物との比較
Similar Compounds
Benzoyl Peroxide: A widely used peroxide with similar oxidizing properties but without the fluorine substitutions.
2,6-Difluorobenzoyl Chloride: A precursor in the synthesis of bis(2,6-difluorobenzoyl) peroxide.
2,6-Difluorobenzoic Acid: A reduction product of this compound.
Uniqueness
This compound is unique due to the presence of fluorine atoms, which enhance its reactivity and stability compared to non-fluorinated peroxides. This makes it particularly useful in specific industrial and research applications where high reactivity is required.
特性
分子式 |
C14H6F4O4 |
|---|---|
分子量 |
314.19 g/mol |
IUPAC名 |
(2,6-difluorobenzoyl) 2,6-difluorobenzenecarboperoxoate |
InChI |
InChI=1S/C14H6F4O4/c15-7-3-1-4-8(16)11(7)13(19)21-22-14(20)12-9(17)5-2-6-10(12)18/h1-6H |
InChIキー |
YSQHQHRADMDAEM-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C(=C1)F)C(=O)OOC(=O)C2=C(C=CC=C2F)F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


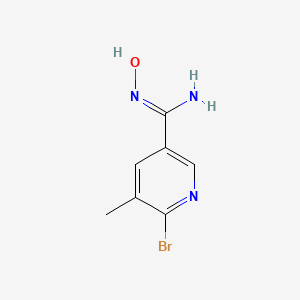
![8-Methoxy-3-methyl-[1,2,4]triazolo[4,3-a]pyridin-6-amine](/img/structure/B13677284.png)

![8-Fluoro-2-(p-tolyl)imidazo[1,2-a]pyridine](/img/structure/B13677300.png)
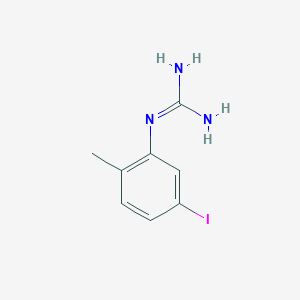
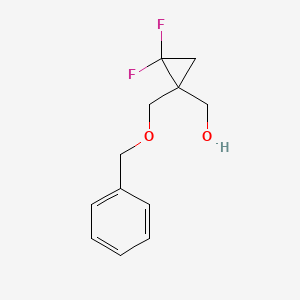
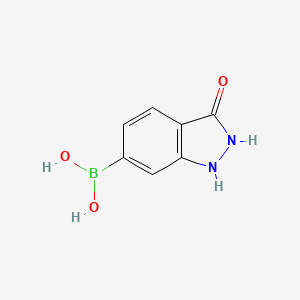
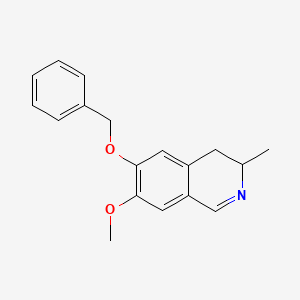
![[5-(Naphthalen-1-yl)-1H-1,2,4-triazol-3-yl]methanol](/img/structure/B13677324.png)
